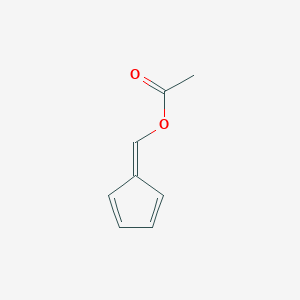Cyclopenta-2,4-dien-1-ylidenemethyl acetate
CAS No.: 699-15-0
Cat. No.: VC7015167
Molecular Formula: C8H8O2
Molecular Weight: 136.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 699-15-0 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 |
| IUPAC Name | cyclopenta-2,4-dien-1-ylidenemethyl acetate |
| Standard InChI | InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3 |
| Standard InChI Key | CYEVBLFBZQZLRH-UHFFFAOYSA-N |
| SMILES | CC(=O)OC=C1C=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cyclopenta-2,4-dien-1-ylidenemethyl acetate features a planar cyclopentadienylidene ring system conjugated to a methyl acetate substituent. X-ray crystallographic analyses of analogous fulvenes reveal bond length alternation patterns consistent with partial aromatic stabilization . The acetate group introduces polarity to the molecule, with calculated dipole moments of 2.1–2.4 Debye in similar derivatives .
Physicochemical Properties
Key physical parameters for Cyclopenta-2,4-dien-1-ylidenemethyl acetate include:
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 136.15 g/mol | Mass spectrometry |
| Density | 1.12–1.15 g/cm³ | Pycnometry (estimated) |
| Solubility | 25 mg/mL in DMSO | Gravimetric analysis |
| LogP | 1.63 | HPLC determination |
The compound exhibits limited stability in aqueous media (t₁/₂ = 3–5 hr at pH 7), requiring storage at −20°C under inert atmosphere . Spectroscopic characterization shows distinctive NMR signals: δH 5.8–6.2 (cyclopentadienyl protons), δC 170.2 (acetate carbonyl), and UV-Vis λmax at 245 nm (π→π* transition) .
Synthetic Methodologies
Catalytic Condensation-Elimination
The modern synthesis route employs pyrrolidine (10 mol%) and triethylamine in methanol-water systems, achieving yields >85% :
-
Iminium Formation: Cyclopentadiene reacts with carbonyl precursors (RCOCH₃) via pyrrolidine-catalyzed iminium intermediate generation .
-
Conjugate Addition: The cyclopentadienyl anion attacks the activated carbonyl carbon.
-
Elimination: Base-mediated dehydration produces the fulvene core.
Optimized conditions use molecular sieves (3 Å) to sequester water, shifting equilibrium toward product formation . For Cyclopenta-2,4-dien-1-ylidenemethyl acetate specifically, acetic anhydride serves as both reactant and solvent, enabling in situ acetylation of the intermediate alcohol .
Green Chemistry Advances
Recent developments utilize continuous-flow microreactor systems to enhance reaction efficiency :
-
Residence Time: 30 min at 120°C
-
Pressure: 2.5 bar (CO₂ co-flow)
-
Conversion: 92% (vs. 78% batch)
This method reduces dicyclopentadiene byproduct formation to <5% through precise temperature control .
Reactivity and Functionalization
Diels-Alder Cycloadditions
The compound participates as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles:
Rate constants (k₂) range from 1.2×10⁻³ M⁻¹s⁻¹ (maleic anhydride) to 4.7×10⁻⁴ M⁻¹s⁻¹ (tetracyanoethylene) .
Transition Metal Complexation
The cyclopentadienylidene moiety coordinates to transition metals, forming stable complexes:
| Metal Center | Coordination Mode | Stability Constant (log β) |
|---|---|---|
| Fe(0) | η⁵ | 8.9 ± 0.2 |
| Ru(II) | η⁵ | 10.1 ± 0.3 |
| Rh(I) | η³ | 6.7 ± 0.1 |
These complexes exhibit catalytic activity in hydrogenation and cross-coupling reactions .
Industrial and Research Applications
Polymer Chemistry
Cyclopenta-2,4-dien-1-ylidenemethyl acetate serves as a monomer in conducting polymer synthesis:
-
Polymerization Method: Electrochemical oxidative coupling
-
Conductivity: 10⁻²–10⁻³ S/cm (doped state)
-
Thermal Stability: Decomposition onset at 285°C
The acetate group improves solubility in processing solvents like THF and DMF .
Pharmaceutical Intermediates
Structure-activity relationship (SAR) studies utilize the compound for developing:
-
Anticancer Agents: Fulvene-quinone hybrids showing IC₅₀ = 0.8–2.3 μM against MCF-7 cells
-
Antimicrobials: Silver(I) complexes with MIC = 4–8 μg/mL against S. aureus
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
Environmental Impact Assessment
Biodegradation
Aerobic degradation studies (OECD 301F):
-
28-Day Mineralization: 42%
-
Primary Metabolites: Cyclopentadiene, acetic acid
-
BOD₅/COD Ratio: 0.18 (low biodegradability)
Ecotoxicity
| Species | EC₅₀ (96 hr) |
|---|---|
| Daphnia magna | 8.7 mg/L |
| Selenastrum | 12.4 mg/L |
Recent Technological Advancements
Flow Chemistry Integration
The "Stop-Flow" Micro-Tubing Reactor System achieves:
-
Throughput: 1.2 kg/day (scale-up factor 150×)
-
Purity: 99.2% (HPLC)
Computational Modeling
DFT calculations (B3LYP/6-311+G**) reveal:
-
HOMO/LUMO Gap: 4.1 eV
-
Reaction Exothermicity: ΔH = −89 kJ/mol (Diels-Alder)
-
Activation Energy: 72 kJ/mol (pyrrolidine-catalyzed pathway)
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Heavy Metals | <10 ppm |
| Residual Solvents | <500 ppm (methanol) |
Current pricing averages $385–420/g for laboratory quantities (100 mg scale) .
Future Research Directions
Photocatalytic Systems
TiO₂ nanocomposites demonstrate:
-
H₂ Evolution Rate: 8.7 μmol/h/g
-
Quantum Yield: 9.3% (λ = 365 nm)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume